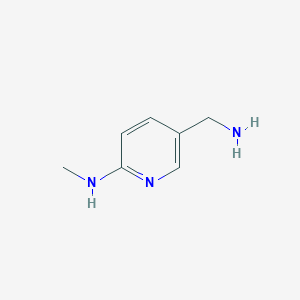

5-(aminomethyl)-N-methylpyridin-2-amine

Description

Significance of Pyridin-2-amine Scaffolds in Organic and Medicinal Chemistry

Within the large family of pyridine (B92270) derivatives, the pyridin-2-amine scaffold holds a position of particular importance. This structure features an amino group at the carbon atom adjacent to the ring nitrogen (the 2-position). This specific arrangement allows for unique chemical interactions, making it a valuable component in the design of new molecules. nih.gov

The 2-aminopyridine (B139424) moiety is a key pharmacophore in numerous therapeutic agents. dicp.ac.cn Its ability to form specific hydrogen bonds and participate in various chemical reactions makes it an attractive starting point for the synthesis of complex molecules with desired biological activities. acs.org For example, drugs containing the 2-aminopyridine core are used as anti-inflammatory agents, such as piroxicam, and in other therapeutic areas. The development of new synthetic methods to create substituted 2-aminopyridines continues to be an active area of research, aiming to produce novel compounds with improved efficacy and selectivity. nih.gov

The functionalization of the 2-aminopyridine scaffold at different positions on the pyridine ring allows for the fine-tuning of a compound's properties. This has led to the discovery of potent and selective inhibitors of various enzymes and receptors, highlighting the scaffold's role in targeted drug discovery. nih.gov

Contextualization of 5-(aminomethyl)-N-methylpyridin-2-amine within Pyridine Chemistry Research

The compound this compound is a specific derivative of the pyridin-2-amine scaffold. While extensive research on this exact molecule is not widely published, its structure allows for contextualization within the broader field of pyridine chemistry. The molecule features three key components: the pyridin-2-amine core, a methyl group on the exocyclic amine (N-methyl), and an aminomethyl group at the 5-position of the pyridine ring.

The N-methylation of the 2-amino group can influence the compound's electronic properties, basicity, and steric profile, which in turn can affect its binding affinity to biological targets. The synthesis of N-substituted 2-aminopyridines is a subject of interest in medicinal chemistry for creating libraries of compounds for screening. mdpi.com

The aminomethyl group is a known pharmacophore that can introduce a basic center and a potential hydrogen bonding site. chemimpex.com Research on other aminomethyl pyridine derivatives has shown their potential in various therapeutic areas. For instance, a series of 5-aminomethyl-pyridines were investigated as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. nih.gov In that study, the aminomethyl group at the 5-position was found to be crucial for inhibitory activity. acs.org This suggests that the aminomethyl moiety in this compound could be a key feature for potential biological activity.

The combination of these structural features makes this compound an interesting candidate for further investigation in medicinal chemistry and drug discovery. Its synthesis would likely involve multi-step procedures common in pyridine chemistry, potentially starting from a substituted pyridine and introducing the aminomethyl and N-methyl groups through established synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H11N3 |

| PubChem CID | 21066414 |

| Structure | A pyridine ring with a methylamino group at position 2 and an aminomethyl group at position 5. |

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-N-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-9-7-3-2-6(4-8)5-10-7/h2-3,5H,4,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQLVFOEFIDQCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Aminomethyl N Methylpyridin 2 Amine and Analogues

Synthetic Approaches to Aminomethyl-Substituted Pyridine (B92270) Cores

The synthesis of aminomethyl-substituted pyridine cores is a multi-step process that involves the careful selection of starting materials and a series of transformative chemical reactions to build the desired molecular architecture.

Precursor Identification and Transformative Reactions for Pyridine Ring Functionalization

The functionalization of the pyridine ring is a critical aspect of synthesizing complex molecules like 5-(aminomethyl)-N-methylpyridin-2-amine. The electron-deficient nature of the pyridine ring presents unique challenges to its direct functionalization. beilstein-journals.orgrsc.org Consequently, synthetic strategies often begin with either the construction of a pre-functionalized pyridine ring from acyclic precursors or the selective modification of a simpler pyridine derivative. researchgate.netnih.govacs.org

A common strategy involves starting with a pyridine ring that already contains some of the necessary functional groups or substituents that can be chemically altered. For instance, 2-aminopyridine (B139424) is a readily available precursor. orgsyn.org This starting material can undergo electrophilic substitution reactions, such as bromination, to introduce a handle for further functionalization. The reaction of 2-aminopyridine with bromine in acetic acid yields 2-amino-5-bromopyridine, which can then be used in subsequent steps. orgsyn.org Another approach starts with 3-methyl-pyridine 1-oxide, which can be converted to 2-amino-5-methylpyridine (B29535) through a process involving reaction with a trialkylamine and an electrophilic compound, followed by reaction with hydrogen bromide. google.com

The synthesis of polysubstituted pyridines can also be achieved through cycloaddition reactions or by decorating the pyridine nucleus using modern catalytic methods. acs.org For example, a one-pot synthesis of polysubstituted pyridines can be achieved from aldehydes, phosphorus ylides, and propargyl azide (B81097) through a sequence of reactions including a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org

The table below summarizes key precursors and the reactions used to functionalize the pyridine ring.

| Precursor | Transformative Reaction | Product |

| 2-Aminopyridine | Bromination with Br₂ in acetic acid | 2-Amino-5-bromopyridine |

| 3-Methyl-pyridine 1-oxide | Reaction with trialkylamine/electrophile, then HBr | 2-Amino-5-methylpyridine |

| Aldehydes, phosphorus ylides, propargyl azide | One-pot multi-reaction sequence | Polysubstituted pyridines |

Methods for Introducing and Modifying the Aminomethyl Moiety

Once a suitably functionalized pyridine core is obtained, the next critical step is the introduction of the aminomethyl group at the C5 position. A frequently employed method is the reduction of a nitrile (cyano) group. For example, a 5-cyanopyridine derivative can be hydrogenated to form the corresponding 5-(aminomethyl)pyridine. nih.gov This transformation is often carried out using catalysts like palladium on charcoal or Raney Nickel. nih.gov

Another strategy is the Vilsemeier-Haack formylation followed by reductive amination to install the aminomethyl group. digitellinc.com However, the electron-deficient nature of the pyridine ring can make these classical methods challenging. digitellinc.com To overcome this, novel methods for the direct, regioselective introduction of the aminomethyl group at the C3 position (which corresponds to the C5 position in a 2,5-disubstituted pyridine) have been developed. digitellinc.comrsc.org One such method involves a one-pot reaction of a 1-amidopyridin-1-ium salt with an aminal, followed by the reductive cleavage of the N–N bond. rsc.org

Modification of an existing aminomethyl group is also a viable strategy. For instance, 2-(aminomethyl)pyridine can undergo oxidation in the presence of copper(II) acetate (B1210297) to form a dicarbonyldiimide. researchgate.net

Key methods for introducing the aminomethyl group are outlined in the table below.

| Starting Material Functional Group | Reagents/Method | Resulting Functional Group |

| 5-Cyano | Hydrogenation (e.g., Pd/C, Raney Nickel) | 5-(Aminomethyl) |

| Pyridine | Vilsemeier-Haack formylation / Reductive amination | Aminomethyl |

| 1-Amidopyridin-1-ium salt | Aminal, followed by reductive cleavage | 3-(Aminomethyl)pyridine |

Strategies for N-Methylation of Pyridine Amines

The final step in the synthesis of the target compound is the N-methylation of the 2-amino group. Various methods exist for the N-alkylation of amines, which can be adapted for the N-methylation of aminopyridines. monash.edu A straightforward approach is the direct alkylation of the aminopyridine with an alkyl halide. nih.gov However, this method can sometimes lead to multiple alkylations.

To achieve more controlled N-methylation, the amino group can be protected, for example as a carbamate (B1207046) (e.g., N-Boc), which enhances the acidity of the N-H proton. monash.edunih.gov Deprotonation with a base followed by reaction with a methylating agent, and subsequent deprotection, can yield the desired N-methylated product. nih.gov For instance, N-Boc-4-aminopyridine can be effectively alkylated using an electrogenerated acetonitrile (B52724) anion. nih.gov

Metal-free N-alkylation strategies have also been developed. One such method involves the use of BF₃·OEt₂ as a catalyst for the N-alkylation of 2-aminopyridines with 1,2-diketones. bohrium.comresearchgate.netacs.orgnih.gov While this specific example leads to larger alkyl groups, the principle of metal-free catalysis is applicable to methylation. The methylation of 3-aminopyridines has also been studied, providing insights into the reactivity of different positions on the pyridine ring. rsc.org

The following table summarizes common N-methylation strategies.

| Starting Material | Reagents/Method | Key Features |

| Aminopyridine | Alkyl halide | Direct, but can lead to over-alkylation. nih.gov |

| N-Boc-aminopyridine | Base, then methylating agent | Controlled mono-methylation. nih.gov |

| 2-Aminopyridine | 1,2-Diketones, BF₃·OEt₂ | Metal-free N-alkylation. bohrium.comresearchgate.netacs.orgnih.gov |

| Amino Acids | Dimethyl carbonate (DMC) and acid | Sustainable and efficient N-methylation. rsc.org |

Catalytic Systems in the Synthesis of Related Pyridine Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of pyridine derivatives, particularly in the formation of the aminomethyl group and in N-alkylation reactions.

Hydrogenation Catalysis for Aminomethyl Group Formation

Catalytic hydrogenation is a key method for the formation of aminomethyl groups, typically through the reduction of nitriles. The choice of catalyst is crucial for the efficiency of this transformation. Palladium on charcoal (Pd/C) is a reliable catalyst for the hydrogenation of 3-cyano-pyridines to 3-aminomethyl-pyridines. nih.gov Raney Nickel is another effective catalyst for the reduction of cyano groups to methylamines. nih.gov

The broader field of catalytic hydrogenation of pyridines and their derivatives is well-established, with catalysts based on rhodium, palladium, and platinum being particularly effective. researchgate.netyoutube.com These catalytic systems can operate under various conditions, from mild temperatures and atmospheric pressure to more elevated temperatures and pressures, depending on the substrate and the desired product. researchgate.net Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has also been shown to be a highly efficient method for the hydrogenation of various pyridines to piperidines at ambient temperature and pressure. nih.gov While the goal here is not full ring saturation, these studies on hydrogenation catalysis provide a foundation for understanding the reduction of substituents on the pyridine ring.

| Catalyst | Substrate Functional Group | Product Functional Group |

| Palladium on charcoal (Pd/C) | Cyano | Aminomethyl nih.gov |

| Raney Nickel | Cyano | Aminomethyl nih.gov |

| Rhodium on carbon (Rh/C) | Pyridine ring | Piperidine (B6355638) ring nih.gov |

Metal-Free Catalysis in N-Alkylation Reactions of Aminopyridines

In recent years, there has been a significant push towards developing metal-free catalytic systems to avoid the use of expensive and potentially toxic transition metals. For the N-alkylation of aminopyridines, several effective metal-free methods have been reported. A notable example is the use of boron trifluoride etherate (BF₃·OEt₂) as a catalyst for the N-alkylation of 2-aminopyridines with 1,2-diketones. bohrium.comresearchgate.netacs.orgnih.gov This reaction proceeds under aerobic conditions and provides good to excellent yields of the N-alkylated products. bohrium.comresearchgate.netacs.orgnih.gov The mechanism is proposed to involve the formation of an iminium-keto intermediate. researchgate.netacs.org

Other metal-free approaches for N-alkylation include using aldehydes as the alkylating agent with an inexpensive silane (B1218182) reductant, or employing an acid catalyst like hydrochloric acid at high temperatures. bohrium.comresearchgate.net These methods highlight a shift towards more sustainable and cost-effective synthetic strategies in organic chemistry.

| Catalytic System | Reactants | Key Features |

| BF₃·OEt₂ | 2-Aminopyridines, 1,2-Diketones | Metal-free, aerobic conditions, good yields. bohrium.comresearchgate.netacs.orgnih.gov |

| Et₃SiH (reductant) | Indoles, Aldehydes | Simple metal-free reductive N-alkylation. bohrium.com |

| Hydrochloric acid | 2-Aminopyridines, 1,2-Diketones | Acid-catalyzed, high temperature. researchgate.net |

Scalable Synthesis Considerations for Aminomethylated Pyrimidine (B1678525) and Pyridine Analogues

The industrial-scale synthesis of aminomethylated pyridine and pyrimidine analogues, including compounds structurally related to this compound, presents a unique set of challenges and considerations. While specific scalable synthesis routes for this compound are not extensively detailed in publicly available literature, general strategies for analogous compounds can provide significant insights. The primary goal in scaling up production is to develop a process that is not only high-yielding but also cost-effective, safe, and environmentally sustainable.

A key aspect of scalable synthesis is the strategic choice of starting materials and reagents. For instance, in the synthesis of related compounds like 2-amino-5-methylpyridine, processes have been developed that start from readily available precursors. One patented method describes the synthesis of 2-amino-5-methylpyridine from 3-methyl-pyridine 1-oxide. google.com This multi-step process involves the reaction with a trialkylamine and an electrophilic compound to form an ammonium (B1175870) salt intermediate, which is then reacted with hydrogen bromide. google.com This approach is designed for high yield and improved isomeric purity, which are critical factors in large-scale manufacturing. google.com

The selection of reaction conditions is another paramount consideration for scalability. Laboratory-scale syntheses often utilize reagents and conditions that are not feasible or safe on an industrial scale. For example, the use of highly reactive or hazardous reagents requires specialized equipment and handling procedures, increasing costs and safety risks. Therefore, process development often focuses on replacing such reagents with safer, more manageable alternatives.

Furthermore, purification methods must be amenable to large-scale operations. While laboratory syntheses may rely on column chromatography, this technique is often impractical and expensive for multi-kilogram or ton-scale production. Scalable purification methods such as crystallization, distillation, and extraction are preferred. In the synthesis of 2-amino-5-methylpyridine, for example, the final product is isolated and purified through extraction and concentration, followed by removal of residual starting materials under vacuum. google.com

The following table summarizes a synthetic approach for an analogous aminomethylated pyridine, highlighting key transformations that could be considered for the scalable synthesis of similar structures.

| Step | Reactants | Reagents and Conditions | Product | Yield | Reference |

| 1 | 3-methyl-pyridine 1-oxide, trimethylamine | Thionyl chloride | trimethyl-(5-methylpyridin-2-yl)-ammonium chloride | Not explicitly stated for the intermediate | google.com |

| 2 | trimethyl-(5-methylpyridin-2-yl)-ammonium chloride | 48% strength hydrogen bromide solution, heated to 80°C | 2-amino-5-methylpyridine | 83% | google.com |

This table illustrates a potential scalable route to a related aminopyridine, not the title compound.

Coordination Chemistry and Materials Science Applications

Ligand Properties and Metal Complexation Chemistry

The coordination chemistry of aminopyridine derivatives is a rich and extensively studied field. The nitrogen atom of the pyridine (B92270) ring and the nitrogen atoms of the amino substituents are the primary sites for metal ion coordination. The specific arrangement of these donor atoms in 5-(aminomethyl)-N-methylpyridin-2-amine suggests its potential to act as a versatile ligand.

Chelation Modes with Transition Metal Ions (e.g., Copper(II), Aluminum(III))

While specific studies on the chelation of this compound with Copper(II) and Aluminum(III) are not prevalent in the current literature, the behavior of similar aminopyridine ligands provides valuable insights. For instance, ligands containing 2-(aminomethyl)pyridine moieties are known to form stable complexes with transition metal ions. In such complexes, the ligand typically acts as a bidentate donor, coordinating to the metal center through the pyridine nitrogen and the nitrogen of the aminomethyl group, forming a stable five-membered chelate ring.

In the case of this compound, several chelation modes can be postulated. Bidentate coordination involving the pyridine nitrogen and the aminomethyl nitrogen is highly probable. Another possibility is the involvement of the N-methylamino group in coordination, potentially leading to different chelate ring sizes and complex geometries. The steric and electronic effects of the methyl group on the secondary amine would influence the stability and structure of the resulting complexes.

With respect to Al(III), its complexes with 5-aminomethyl-substituted 8-hydroxyquinolines have been synthesized and shown to be luminescent, suggesting that the aminomethyl group can be incorporated into ligands for trivalent metals. nih.gov The coordination with Al(III) would likely involve the nitrogen donor atoms of the ligand.

Synthesis and Characterization of Metal-Ligand Coordination Compounds

The synthesis of metal complexes with aminopyridine-type ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. Common methods include solution-based synthesis at room temperature or under solvothermal conditions. The resulting coordination compounds can be characterized by a variety of techniques to elucidate their structure and properties.

Applications in Advanced Functional Materials

Coordination compounds based on pyridine ligands have shown significant promise in the development of advanced functional materials due to their tunable electronic and photophysical properties.

Development of Coordination Compounds for Organic Light-Emitting Diodes (OLEDs)

Coordination complexes of metals like aluminum and copper with pyridine-containing ligands are actively being explored for their potential as emissive materials in Organic Light-Emitting Diodes (OLEDs). nih.govrsc.org The luminescence in these materials often arises from ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. The emission color and efficiency can be tuned by modifying the structure of the ligand and the choice of the metal ion.

For instance, Cu(I) complexes with pyridine-based ligands have been successfully utilized as emitters in OLEDs, demonstrating the viability of this class of compounds. nih.gov Similarly, Al(III) complexes with substituted 8-hydroxyquinolines, including those with aminomethyl groups, have been shown to be efficient green and yellow light emitters. nih.gov Although there is no specific research on OLEDs using this compound, its structural similarities to these successful ligands suggest that its coordination complexes could also exhibit interesting photoluminescent properties suitable for OLED applications.

Design of Extended Coordination Architectures with Pyridine-Based Ligands

The ability of pyridine-based ligands to bridge multiple metal centers makes them excellent building blocks for the construction of extended coordination architectures, such as coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit a wide range of structures, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. acs.orgresearchgate.netnih.govmdpi.comnih.gov

The design of these architectures is influenced by the coordination geometry of the metal ion, the denticity and flexibility of the ligand, and the presence of counter-ions and solvent molecules. Ligands with multiple coordination sites, like this compound, can lead to the formation of intricate and robust networks. These materials are of interest for a variety of applications, including gas storage, catalysis, and sensing, due to their often porous nature and high surface areas. The synthesis of coordination polymers with aminomethylpyridine ligands and Ag(I) has been reported, resulting in the formation of novel helical and 2D network structures. acs.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 5-(aminomethyl)-N-methylpyridin-2-amine, DFT calculations, often using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to determine its most stable three-dimensional conformation (molecular optimization) and to calculate its ground state properties. researchgate.net These properties include bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Bond/Angle | Value |

| Bond Length | C-N (pyridine ring) | ~1.34 Å |

| Bond Length | C-C (pyridine ring) | ~1.39 Å |

| Bond Length | C-N (amino group) | ~1.37 Å |

| Bond Length | C-C (methyl group) | ~1.53 Å |

| Bond Angle | C-N-C (pyridine ring) | ~117° |

| Bond Angle | H-N-H (amino group) | ~119° |

| Note: Values are hypothetical and based on typical parameters for similar molecules. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net Analysis of these orbitals would reveal the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO). nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Illustrative) This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Energy (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Note: Specific energy values would be determined through quantum chemical calculations. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule, delocalization of electron density, and the nature of bonding and antibonding interactions. researchgate.net For this compound, NBO analysis would identify significant charge transfer interactions between filled donor NBOs and empty acceptor NBOs, which are crucial for understanding intramolecular stability and reactivity.

Molecular Modeling and Docking Simulations

Molecular modeling techniques are used to simulate how a molecule might behave and interact with other molecules, particularly biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this is used to predict the binding mode of a small molecule ligand to the active site of a protein. For this compound, docking studies could be performed with enzymes like α-glucosidase to predict its potential inhibitory activity. researchgate.net Such simulations would identify key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with α-glucosidase (Illustrative) This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Value |

| Binding Energy (kcal/mol) | - |

| Interacting Residues | - |

| Hydrogen Bonds Formed | - |

| Note: These results would be generated from molecular docking software. |

The insights gained from quantum chemical calculations and molecular docking can be used to guide the design of new, more potent ligands. This in silico approach allows for the rational modification of the lead compound's structure to enhance its binding affinity and selectivity for the target protein. nih.gov For this compound, this could involve modifying its functional groups to improve interactions with the active site of a target enzyme, guided by the computational predictions.

Synergistic Applications of Computational and Experimental Spectroscopic Data

Validation of Vibrational Spectroscopy (FT-IR, Raman) through Theoretical Predictions

No specific data available in the scientific literature.

Correlation of Nuclear Magnetic Resonance (NMR) Spectra with Computational Shifts

No specific data available in the scientific literature.

Interpretation of Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectra

No specific data available in the scientific literature.

Further research and publication of experimental and computational studies are necessary to enable a detailed spectroscopic and theoretical analysis of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be mapped.

Proton NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and the connectivity between adjacent protons. For 5-(aminomethyl)-N-methylpyridin-2-amine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the aminomethyl group, the methyl protons of the N-methyl group, and the amine protons.

Based on data from the related compound, 2-amino-5-methylpyridine (B29535), the aromatic protons would appear in the downfield region of the spectrum. chemicalbook.com The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) are critical for assigning each proton to its specific position on the pyridine ring.

Interactive Table 1: Predicted ¹H NMR Data for this compound based on Analog Analysis

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine H-3 | 7.2 - 7.4 | Doublet | ~8.0 |

| Pyridine H-4 | 7.5 - 7.7 | Doublet of doublets | ~8.0, ~2.0 |

| Pyridine H-6 | 8.0 - 8.2 | Doublet | ~2.0 |

| Aminomethyl (-CH₂NH₂) | 3.8 - 4.0 | Singlet | N/A |

| N-methyl (-NHCH₃) | 2.8 - 3.0 | Singlet (may show coupling to NH) | N/A |

| Amine (-NH₂ and -NHCH₃) | Broad, variable | Singlet (broad) | N/A |

Note: The predicted values are estimations and can vary based on the solvent and experimental conditions.

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms.

Data from related aminopyridines suggests that the carbon atoms of the pyridine ring will resonate in the aromatic region (typically 100-160 ppm). chemicalbook.com The carbon of the N-methyl group will appear in the upfield region, while the methylene carbon of the aminomethyl group will be found at an intermediate chemical shift.

Interactive Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 158 - 162 |

| Pyridine C-3 | 105 - 110 |

| Pyridine C-4 | 138 - 142 |

| Pyridine C-5 | 120 - 125 |

| Pyridine C-6 | 145 - 150 |

| Aminomethyl (-CH₂NH₂) | 45 - 50 |

| N-methyl (-NHCH₃) | 28 - 32 |

Note: These are predicted chemical shifts. Actual values may differ based on experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through analysis of its fragmentation pattern. For this compound (C₇H₁₁N₃), the molecular weight is approximately 137.18 g/mol .

In an MS experiment, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured. The fragmentation pattern can help to confirm the presence of specific structural motifs, such as the pyridine ring and the aminomethyl and N-methyl substituents. For instance, a common fragmentation pathway for aminopyridines involves the loss of the amino group or cleavage of the side chains.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR and UV-Vis spectroscopy are used to identify functional groups and study electronic transitions within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H bonds of the primary and secondary amines, C-H bonds of the aromatic ring and alkyl groups, and C=N and C=C bonds of the pyridine ring. A study on 2-amino-5-methylpyridine showed characteristic N-H stretching vibrations. nih.gov

Interactive Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amines) | 3300 - 3500 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Alkyl) | 2850 - 2960 | Stretching |

| C=N, C=C (Pyridine Ring) | 1550 - 1650 | Stretching |

| N-H (Amine) | 1500 - 1600 | Bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the pyridine ring in this compound exhibit characteristic absorption bands in the UV-Vis region due to π → π* and n → π* transitions. The exact position and intensity of these bands can be influenced by the substituents on the pyridine ring.

X-ray Crystallography for Solid-State Structure Determination of Related Complexes and Derivatives

X-ray crystallography is a technique that allows for the determination of the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be available, studies on related compounds, such as complexes of 2-(aminomethyl)pyridine, provide valuable insights into how this type of ligand coordinates to metal centers and the types of intermolecular interactions it can form.

Future Research Directions and Perspectives

Novel Synthetic Routes and Sustainable Chemistry Approaches for Aminomethyl Pyridines

The synthesis of substituted pyridines is a cornerstone of organic chemistry, yet traditional methods often involve harsh reaction conditions, multi-step processes, and the formation of isomeric byproducts. google.com For instance, the preparation of 2-amino-5-methylpyridine (B29535), a structural relative, can be achieved by reacting 3-methyl-pyridine with sodium amide at high temperature and pressure or through a dealkylation process involving hydrogen bromide. google.com Another patented process involves the reaction of enamines with β-amino-acrylonitriles followed by cyclization. google.com These methods, while effective, highlight the need for more sophisticated and sustainable alternatives.

Future research will increasingly focus on "green chemistry" principles to construct the aminomethyl pyridine (B92270) scaffold. rsc.org This involves the use of environmentally benign solvents like water, lower energy inputs, and catalysts that are both efficient and recyclable. rsc.org Key areas of development include:

Photocatalysis: Visible-light-mediated reactions offer a powerful tool for C-H functionalization, allowing for the direct and selective introduction of aminomethyl groups onto the pyridine ring under mild conditions, thus reducing the reliance on pre-functionalized starting materials. rsc.org

Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials to form a complex product, such as a substituted pyridine, are highly desirable. nih.gov These reactions improve atom economy and reduce waste by minimizing intermediate purification steps. The Hantzsch pyridine synthesis is a classic example that continues to be adapted for modern applications.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under mild, aqueous conditions. While still an emerging area for pyridine synthesis, the development of engineered enzymes could provide a highly sustainable route to specific aminomethyl pyridine isomers.

A key challenge in synthesizing compounds like 5-(aminomethyl)-N-methylpyridin-2-amine is achieving regioselectivity, especially controlling substitution at the C-5 position. Modern catalytic approaches, including those using transition metals, are continuously being refined to provide direct access to complex pyridine derivatives that are difficult to obtain through classical condensation reactions. rsc.org

Expansion of Biological Applications and Identification of New Molecular Targets

Aminopyridine derivatives are a well-established class of pharmacologically active agents, known primarily for their action as potassium channel blockers. rsc.org However, the structural diversity within this family allows for interaction with a wide range of biological targets. A significant future direction for this compound is the systematic exploration of its biological activity beyond established targets.

A study on novel 5-aminomethyl-pyridines revealed potent and highly selective inhibitory activity against Dipeptidyl Peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. nih.gov This finding is particularly relevant as it highlights the potential of the 5-aminomethyl pyridine scaffold in metabolic diseases. The primary amine of the aminomethyl group was found to be crucial for binding and inhibitory activity. nih.gov

Future research should aim to:

Screen for New Targets: Investigate the activity of this compound and its analogs against a broad panel of enzymes and receptors. Kinases, proteases, and G-protein coupled receptors (GPCRs) represent promising target classes. For example, related 7-azaindole (B17877) inhibitors with an aminomethyl bridge have been explored for their effects on Fyn and GSK-3β kinases, which are implicated in neurodegenerative diseases. acs.org

Antimicrobial and Antiviral Potential: The pyridine nucleus is a common feature in many antimicrobial and antiviral drugs. nih.gov The unique substitution pattern of this compound warrants investigation against a panel of pathogenic bacteria, fungi, and viruses, including drug-resistant strains. nih.govrsc.org

Anticancer Activity: Numerous aminopyridine compounds have demonstrated potential as anticancer agents. rsc.org Research could explore the cytotoxic effects of this compound on various cancer cell lines and investigate its mechanism of action, such as the inhibition of specific kinases or interference with DNA replication.

The table below summarizes key research findings for structurally related aminopyridines, illustrating the potential therapeutic avenues for this compound.

| Compound Class | Biological Target | Key Research Finding | Reference |

| 5-Aminomethyl-4-aryl-pyridines | Dipeptidyl Peptidase-4 (DPP-4) | Optimization led to compounds with nanomolar inhibitory potency and high selectivity over the related peptidase DPP-8. | nih.gov |

| Aminopyridine-amino acid conjugates | Cancer Cell Lines | Compounds showed significant binding to signaling cascade proteins and potential as anticancer agents in cisplatin-resistant cells. | rsc.org |

| 2-Aminopyridine (B139424) derivatives | S. aureus, B. subtilis | A synthesized 2-aminopyridine derivative (compound 2c) exhibited high antibacterial potency with very low MIC values. | nih.gov |

| 7-Azaindole inhibitors with aminomethyl bridge | Fyn and GSK-3β kinases | Modifications to the aminomethyl bridge significantly impacted inhibitory activity, demonstrating its importance for target interaction. | acs.org |

Integration of Computational Design and High-Throughput Screening Methodologies in Compound Development

The traditional process of drug discovery is often slow and costly. The integration of computational chemistry and high-throughput screening (HTS) offers a paradigm shift, enabling a more rational and rapid development of new therapeutic agents. This approach is particularly well-suited for exploring the potential of a core scaffold like this compound.

Computational Drug Design involves using computer models to predict how a molecule will interact with a biological target. acs.org For this compound, this would involve:

Virtual Screening: Docking the molecule into the 3D structures of known biological targets (e.g., DPP-4, kinases, viral proteases) to predict binding affinity and identify potential hits.

Pharmacophore Modeling: Identifying the key structural features responsible for the biological activity of related aminopyridines to design a library of new derivatives with enhanced potency and selectivity.

ADMET Prediction: Using algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing for early deselection of candidates with unfavorable profiles.

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds against a specific biological target. nih.govnih.gov The process for developing derivatives of this compound would look like this:

Library Synthesis: Based on computational designs, a focused library of analogs would be synthesized. Commercial vendors offer large, diverse libraries of "drug-like" molecules, often enriched with heterocyclic compounds, that can be screened for initial hits. thermofisher.comthermofisher.com

Assay Development: A robust and automated assay would be created to measure the activity of compounds against the chosen target (e.g., an enzymatic assay measuring inhibition).

Screening and Hit Identification: The compound library is screened, and "hits"—compounds that show activity—are identified.

Hit-to-Lead Optimization: The initial hits are then re-synthesized and re-tested. Promising candidates undergo further computational and chemical refinement to improve their properties, transforming them into "lead" compounds for further preclinical development.

By combining these methodologies, researchers can efficiently navigate the vast chemical space around the this compound scaffold, significantly accelerating the journey from a molecule of interest to a potential drug candidate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(aminomethyl)-N-methylpyridin-2-amine, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The compound can be synthesized via regioselective amination of pyridine derivatives. For example, pyridine N-oxides treated with trifluoroacetic anhydride (TFAA) in acetonitrile at controlled temperatures (0–25°C) enable regioselective substitution at the 2-position . Continuous flow synthesis, as demonstrated for structurally similar intermediates (e.g., Grewe diamine), improves scalability and reduces side reactions. Key parameters include residence time, solvent polarity, and stoichiometric ratios of reagents .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves amine and pyridyl proton environments, while mass spectrometry (MS) confirms molecular weight. X-ray crystallography is critical for resolving stereochemistry and hydrogen-bonding networks, as shown in pyrimidine analogs where intramolecular N–H⋯N bonds stabilize molecular conformation . High-resolution X-ray data (R factor < 0.06) ensure accurate bond angle and torsion angle analysis .

Q. How can this compound be functionalized for use as a ligand in coordination chemistry?

- Methodological Answer : The aminomethyl and pyridyl groups act as donor sites for transition metals. Ligand design involves substituting the methyl group on the pyridine ring or modifying the amine backbone to tune electronic properties. For example, analogous bis(pyridylmethyl)amine ligands form stable complexes with Cu(II) or Fe(III), which are studied for catalytic oxidation reactions. Characterization via cyclic voltammetry and UV-vis spectroscopy assesses metal-ligand interactions .

Advanced Research Questions

Q. How can contradictions in catalytic activity data for metal complexes of this compound be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects, counterion interactions, or oxidation states. Systematic studies under inert atmospheres (e.g., argon) using standardized substrates (e.g., styrene oxidation) can isolate variables. Compare turnover numbers (TON) and activation energies (Ea) across solvents (acetonitrile vs. DMF) and pH ranges. Cross-reference with X-ray absorption spectroscopy (XAS) to confirm metal coordination geometry .

Q. What mechanistic insights explain the compound’s role in continuous flow synthesis of heterocyclic intermediates?

- Methodological Answer : In flow reactors, the compound may act as a nucleophile in SNAr (nucleophilic aromatic substitution) reactions. Kinetic studies using stopped-flow NMR or inline IR spectroscopy can track intermediate formation. For example, monitoring the depletion of pyridine N-oxide precursors and the emergence of 2-aminopyridine products under varying flow rates (0.2–1.0 mL/min) reveals rate-limiting steps .

Q. How do steric and electronic modifications to the aminomethyl group affect biological activity in metal-chelating applications?

- Methodological Answer : Introduce substituents (e.g., alkyl, aryl) to the aminomethyl group and evaluate chelation efficacy via stability constant (log K) measurements with Fe(III) or Zn(II). Compare with unmodified analogs using isothermal titration calorimetry (ITC). For biological assays, test metal-ion sequestration in cell cultures (e.g., iron overload models) and monitor cytotoxicity .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic cycles?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model transition states in ligand-assisted catalysis. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations assess solvent effects on ligand conformation during metal binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.